molecular formula C21H27ClN6O2 B6588030 7-(2-chlorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 895840-87-6

7-(2-chlorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6588030
CAS No.: 895840-87-6
M. Wt: 430.9 g/mol
InChI Key: IYQITJFFGRJRCQ-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine class of molecules. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials might include a purine derivative, 2-chlorobenzyl chloride, and 4-isobutylpiperazine. The reactions could involve nucleophilic substitution, alkylation, and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions could be used to modify the compound’s structure, such as reducing double bonds or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could be common, especially involving the chlorobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound might be investigated for its effects on specific biological pathways.

Medicine

In medicine, compounds like this are explored for their therapeutic potential. They might be tested for activity against various diseases, including cancer, viral infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a research chemical in various applications.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

What sets 7-(2-chlorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione apart might be its specific substituents, which could confer unique biological activities or chemical reactivity compared to other purine derivatives.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-6-4-5-7-16(15)22/h4-7,14H,8-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQITJFFGRJRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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